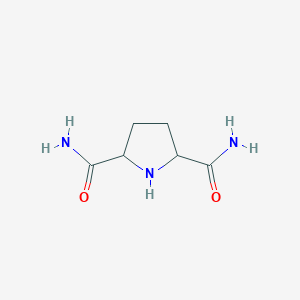

Pyrrolidine-2,5-dicarboxamide

Description

Structure

3D Structure

Properties

CAS No. |

484664-62-2 |

|---|---|

Molecular Formula |

C6H11N3O2 |

Molecular Weight |

157.17 g/mol |

IUPAC Name |

pyrrolidine-2,5-dicarboxamide |

InChI |

InChI=1S/C6H11N3O2/c7-5(10)3-1-2-4(9-3)6(8)11/h3-4,9H,1-2H2,(H2,7,10)(H2,8,11) |

InChI Key |

HDAFHZGMAVLQCZ-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(NC1C(=O)N)C(=O)N |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Pyrrolidine 2,5 Dicarboxamide and Its Chiral Derivatives

Chemoenzymatic and Biocatalytic Transformations

Enzymes, as highly specific and selective catalysts, offer a powerful tool for the synthesis of enantiomerically pure compounds under mild reaction conditions. Their application in the synthesis of chiral pyrrolidine-2,5-dicarboxamides has focused on kinetic resolution and the desymmetrization of meso compounds.

Amidase-Catalyzed Hydrolysis and Kinetic Resolution of Pyrrolidine-2,5-dicarboxamides

Kinetic resolution is a key strategy for separating racemic mixtures, where one enantiomer reacts faster in the presence of a chiral catalyst, allowing for the separation of the unreacted, slower-reacting enantiomer and the product. In the context of pyrrolidine-2,5-dicarboxamides, amidase-containing whole-cell catalysts have proven highly effective.

Research has demonstrated the successful kinetic resolution of racemic trans-pyrrolidine-2,5-dicarboxamide using the microbial whole-cell catalyst Rhodococcus erythropolis AJ270, which contains a potent amidase. acs.orgnih.gov This biocatalytic process involves the enantioselective hydrolysis of one of the amide groups. The amidase exhibits excellent (2R)-enantioselectivity, preferentially hydrolyzing the amide group at the C-2 position of the (R,R)-enantiomer. acs.orgnih.gov This results in the formation of (2R,5R)-5-carbamoylpyrrolidine-2-carboxylic acid, leaving the unreacted (2S,5S)-pyrrolidine-2,5-dicarboxamide. Both products can be obtained in high yields and with excellent enantiomeric excess. acs.orgnih.gov The efficiency of this resolution is influenced by substituents on the pyrrolidine (B122466) nitrogen, with steric hindrance affecting the catalytic activity. acs.orgnih.gov

Biocatalytic methods provide a direct route to enantiomerically enriched pyrrolidines under mild temperature and pH conditions, although the high selectivity can sometimes limit the diversity of applicable substrates. whiterose.ac.uk

Table 1: Amidase-Catalyzed Kinetic Resolution of trans-Pyrrolidine-2,5-dicarboxamide

| Starting Material | Biocatalyst | Product 1 | Yield (Product 1) | e.e. (Product 1) | Product 2 | Yield (Product 2) | e.e. (Product 2) | Reference |

| racemic trans-pyrrolidine-2,5-dicarboxamide | Rhodococcus erythropolis AJ270 | (2S,5S)-pyrrolidine-2,5-dicarboxamide | >45% | >99% | (2R,5R)-5-carbamoylpyrrolidine-2-carboxylic acid | ~48% | >99% | acs.orgnih.gov |

Enzymatic Desymmetrization for Enantiopure Pyrrolidine Derivatives

Enzymatic desymmetrization is a highly efficient method for obtaining enantiomerically pure compounds from prochiral or meso starting materials, with theoretical yields approaching 100%. researchgate.net This strategy has been successfully applied to meso-cis-pyrrolidine-2,5-dicarboxamide.

Utilizing the same amidase from Rhodococcus erythropolis AJ270, the desymmetrization of meso-cis-pyrrolidine-2,5-dicarboxamide proceeds via the selective hydrolysis of one of the two enantiotopic amide groups. acs.orgnih.gov The enzyme consistently demonstrates high (2R)-enantioselectivity, hydrolyzing the pro-R amide group to yield enantiomerically pure (2R,5S)-5-carbamoylpyrrolidine-2-carboxylic acid in almost quantitative yields. acs.orgnih.gov This method provides a direct and highly efficient route to this specific chiral building block.

The enzymatic desymmetrization of other meso-N-Boc-2,5-cis-disubstituted pyrrolidines through ester hydrolysis has also been shown to provide the corresponding monoesters in high enantiomeric excess, highlighting the versatility of this approach for generating chiral pyrrolidine derivatives. researchgate.net

Table 2: Enzymatic Desymmetrization of meso-cis-Pyrrolidine-2,5-dicarboxamide

| Starting Material | Biocatalyst | Product | Yield | e.e. | Reference |

| meso-cis-pyrrolidine-2,5-dicarboxamide | Rhodococcus erythropolis AJ270 | (2R,5S)-5-carbamoylpyrrolidine-2-carboxylic acid | ~98% | >99% | acs.orgnih.gov |

Stereoselective Organic Synthesis Routes

Beyond biocatalysis, traditional organic synthesis offers a range of stereoselective methods to construct the pyrrolidine-2,5-dicarboxamide framework and its precursors. These include chain elongation, electrochemical methods, and cyclization reactions.

Direct Chain Elongation Strategies for Pyrrolidine-2,5-dicarboxylic Acid Precursors

The synthesis of the key precursor, pyrrolidine-2,5-dicarboxylic acid, can be achieved through direct chain elongation strategies. One efficient method involves starting from N-carbamoylpyroglutamates. oup.com This approach allows for the direct elongation of the carbon chain at the C-5 position, followed by the formation of the pyrrolidine ring to yield (−)-pyrrolidine-2,5-dicarboxylic acid. oup.com This particular compound is a known acidic amino acid component found in the marine red alga Schizymenia dubyi. oup.com

Electrochemical Oxidation Approaches from Chiral Pyrrolidine Precursors

Electrochemical oxidation presents a mild and effective method for the transformation of functionalized pyrrolidines. A selective aminoxyl-mediated Shono-type oxidation has been developed to convert pyrrolidines into the corresponding pyrrolidinones with high selectivity and broad functional group compatibility. While not directly producing a dicarboxamide, this method is highly relevant for modifying chiral pyrrolidine precursors.

The reaction can be performed using an operationally simple ElectraSyn 2.0 setup and avoids the use of costly platinum electrodes, opting instead for stainless steel. whiterose.ac.uk This electrochemical method has been applied to various pyrrolidine derivatives, including those derived from proline. The oxidation of racemic 2-substituted-pyrrolines has also been explored using a copper catalyst with a chiral ligand, demonstrating a resolution approach through electrochemical means. whiterose.ac.uk

Cyclization Reactions and Dicarboximide Formation

Cyclization reactions are fundamental to forming the pyrrolidine ring and are a common strategy in the synthesis of its derivatives. mdpi.com Various methods exist, including intramolecular cyclizations of acyclic precursors. mdpi.com For instance, a one-pot Ugi reaction followed by a regioselective 5-exo-dig cyclization of the resulting N-substituted-2-alleneamides has been developed for the synthesis of pyrrolidin-5-one-2-carboxamides. researchgate.net This reaction proceeds under mild, transition-metal-free conditions using KOt-Bu at room temperature, offering good yields and high atom economy. researchgate.net

The formation of the pyrrolidine ring can also be achieved through intramolecular Schmidt reactions of ω-azido carboxylic acids or by the cyclization of amino alcohols. organic-chemistry.org Furthermore, [3+2] cycloaddition reactions using glycine-based azomethine ylides provide another powerful route to construct the pyrrolidine core. mdpi.com Once the pyrrolidine-2,5-dicarboxylic acid precursor is formed, standard amidation procedures can be employed to generate the target dicarboxamide. The formation of a cyclic dicarboximide (succinimide derivative) is also a common transformation from the dicarboxylic acid.

Strategic Employment of Chiral Auxiliaries in this compound Synthesis

The asymmetric synthesis of 2,5-disubstituted pyrrolidines, including the dicarboxamide derivatives, heavily relies on methods that can precisely control the stereochemical outcome. The use of chiral auxiliaries is a classical and effective strategy to introduce chirality into the pyrrolidine ring system. These auxiliaries are enantiomerically pure compounds that are temporarily incorporated into the substrate, directing the stereochemical course of a reaction before being removed.

While direct studies on the use of traditional chiral auxiliaries for the synthesis of this compound are not extensively documented, the principles can be inferred from the synthesis of related 2,5-disubstituted pyrrolidines. For instance, chiral auxiliaries derived from amino acids, such as (R)-phenylglycinol, have been successfully employed in the diastereoselective synthesis of trans-2,5-bis(aryl) pyrrolidines. nih.gov In such a strategy, the chiral auxiliary guides the addition of Grignard reagents to imine and oxazolidine (B1195125) intermediates, establishing the desired stereocenters. nih.gov The resulting chiral pyrrolidine could then, in principle, be chemically elaborated to the corresponding dicarboxamide.

Another prominent approach involves the use of the chiral pool, where readily available chiral molecules like pyroglutamic acid serve as the starting material. nih.govacs.org As a derivative of glutamic acid, pyroglutamic acid provides a pre-existing stereocenter and a lactam ring that can be chemically manipulated to introduce substituents at the 2 and 5 positions. researchgate.net

A particularly innovative and highly efficient method for obtaining enantiopure pyrrolidine-2,5-dicarboxamides involves the use of biocatalysts, which can be considered as nature's chiral auxiliaries. An amidase from the microorganism Rhodococcus erythropolis AJ270 has been shown to be highly effective in the enantioselective hydrolysis of pyrrolidine-2,5-dicarboxamides. nih.gov This biocatalytic approach can be applied in two distinct strategies: kinetic resolution of a racemic mixture and desymmetrization of a meso compound.

In the kinetic resolution of racemic trans-pyrrolidine-2,5-dicarboxamide, the amidase selectively hydrolyzes one enantiomer, leaving the other unreacted. nih.gov This process yields both the unreacted (2S,5S)-pyrrolidine-2,5-dicarboxamide and the hydrolyzed product, (2R,5R)-5-carbamoylpyrrolidine-2-carboxylic acid, with excellent enantioselectivity. nih.gov

For the meso cis-pyrrolidinedicarboxamide, the enzyme selectively hydrolyzes one of the two prochiral amide groups, leading to the formation of a single enantiomer of the corresponding mono-acid, (2R,5S)-5-carbamoylpyrrolidine-2-carboxylic acid, in nearly quantitative yield. nih.gov The amidase consistently displays a preference for the (R)-enantiomer at the C2 position. nih.gov

The synthetic utility of these enantiopure products has been demonstrated through their conversion into aza-nucleoside analogues and other druglike molecules. nih.gov

Detailed Research Findings

The following tables summarize the key findings from the biocatalytic resolution and desymmetrization of pyrrolidine-2,5-dicarboxamides using the amidase from Rhodococcus erythropolis AJ270. nih.gov

Table 1: Kinetic Resolution of Racemic trans-Pyrrolidine-2,5-dicarboxamide

| Substrate | Product 1 | Yield of Product 1 | Enantiomeric Excess of Product 1 | Product 2 | Yield of Product 2 | Enantiomeric Excess of Product 2 |

| racemic trans-pyrrolidine-2,5-dicarboxamide | (2S,5S)-pyrrolidine-2,5-dicarboxamide | High | >99% | (2R,5R)-5-carbamoylpyrrolidine-2-carboxylic acid | High | >99% |

Table 2: Desymmetrization of meso cis-Pyrrolidine-2,5-dicarboxamide

| Substrate | Product | Yield | Enantiomeric Excess |

| meso cis-pyrrolidinedicarboxamide | (2R,5S)-5-carbamoylpyrrolidine-2-carboxylic acid | ~100% | >99% |

These biocatalytic methods represent a powerful and green strategy for the synthesis of chiral this compound and its derivatives, offering high enantioselectivity and yields under mild reaction conditions.

Stereochemical Aspects of Pyrrolidine 2,5 Dicarboxamide and Its Molecular Architectures

Enantiomeric Purity and Diastereoselectivity in Synthesis

The synthesis of Pyrrolidine-2,5-dicarboxamide with a defined stereochemistry hinges on strategies that afford high enantiomeric purity and diastereoselectivity. Research into 2,5-disubstituted pyrrolidines has established several effective methods, often starting from chiral precursors or employing stereoselective reactions.

A prevalent strategy for accessing enantiomerically pure 2,5-disubstituted pyrrolidines is to start from the "chiral pool," using readily available, optically pure molecules. nih.gov L-pyroglutamic acid, a derivative of the amino acid L-glutamic acid, is a common starting material. A direct, scalable method has been developed to produce trans-2,5-disubstituted pyrrolidines from pyroglutamic acid, which proceeds through a crystalline sulfone intermediate that can be purified by recrystallization, avoiding the need for chromatography. researchgate.net Similarly, chiral amino acids like D- or L-alanine can be used to synthesize each enantiomer of trans-2,5-dimethylpyrrolidine, demonstrating a foundational approach for controlling the absolute stereochemistry at the C2 and C5 positions. nih.gov

Diastereoselectivity, the control over the cis versus trans arrangement of the substituents, is often governed by the reaction mechanism. For instance, the hydrogenation of a cyclic imine intermediate has been shown to produce a cis-2,5-disubstituted pyrrolidine (B122466) with high diastereoselectivity (>99:1 dr). nih.gov In contrast, iodocyclization of enantiopure homoallylic sulfonamides typically yields trans-2,5-disubstituted 3-iodopyrrolidines. nih.gov The choice of reagents and reaction conditions is therefore crucial in directing the stereochemical outcome.

Multicomponent reactions have also been developed to construct the pyrrolidine ring with multiple stereocenters in a single operation. rsc.org While complex, these methods can provide rapid access to highly substituted pyrrolidines with good to excellent diastereoselectivity. The synthesis of chiral cis-2,5-disubstituted pyrrolidine organocatalysts has been described, which were then used in enantioselective Michael additions, achieving excellent yields and high enantiomeric excess (up to >99% ee). rsc.org

The following table summarizes results from various synthetic approaches to stereochemically defined 2,5-disubstituted pyrrolidines, which are precursors to or analogs of this compound.

| Starting Material | Target Stereochemistry | Key Reaction Step | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) | Reference |

| Keto ester | cis-1,2-amino alcohol | Enzymatic DKR Reduction | >99:1 | >99% | nih.gov |

| Pyroglutamic acid | trans-2,5-disubstituted | Sulfone intermediate formation | High (exclusive trans) | N/A (chiral starting material) | researchgate.net |

| Enamines from pyroglutamic acid | cis/trans-2,5-disubstituted | Enamine Reduction | Variable (equilibration possible) | N/A (chiral starting material) | |

| Homoallylic sulfonamides | trans-2,5-disubstituted | Iodocyclization | High (exclusive trans) | High (from enantiopure precursor) | nih.gov |

These synthetic methodologies provide robust pathways to control the stereochemistry of the pyrrolidine core, which can then be converted to the final dicarboxamide. For example, the reduction of an enamine derived from pyroglutamic acid can lead to either cis or trans isomers, whose stereochemistry can be confirmed through spectroscopic methods.

Impact of Stereochemistry on Molecular Conformation and Reactivity

The defined cis or trans stereochemistry of the C2 and C5 substituents directly dictates the three-dimensional conformation of the pyrrolidine ring, which in turn influences its reactivity. The pyrrolidine ring is not planar and adopts various "envelope" or "twist" conformations to minimize steric and torsional strain.

Spectroscopic studies, particularly using Variable Temperature (VT) NMR and Nuclear Overhauser Effect (NOE) analysis, have been instrumental in elucidating the preferred conformations of 2,5-disubstituted pyrrolidines. For a cis-disubstituted pyrrolidine derivative, X-ray analysis and NOE data indicated a conformation where the C2 substituent was pseudoaxial and the C5 group was pseudoequatorial, with the C3 atom out of the plane of the other ring atoms. This arrangement is presumed to minimize eclipsing interactions that would be present in a di-pseudoequatorial conformation. In contrast, a related trans isomer was found to adopt a conformation where both the C2 and C5 substituents were pseudoaxial.

This conformational preference, dictated by stereochemistry, has a direct impact on chemical reactivity. For instance, the pure cis isomer of a 2,5-disubstituted pyrrolidine could be converted into a mixture of cis and trans isomers upon treatment with a base, indicating that the stereocenters are susceptible to epimerization under certain conditions. The relative stability of the isomers and the energy barrier to their interconversion are governed by their conformational energies.

Furthermore, the stereochemical arrangement can affect the accessibility of reactive sites. In one study, the attempted reduction of a C2-methoxycarbonyl group in a trans-pyrrolidine derivative proved problematic, leading to the formation of an amide and other by-products. This was attributed to a facile β-elimination reaction, the pathway for which is made favorable by the specific stereoconformation of the starting material. Similarly, the reactivity in cyclization reactions can be highly dependent on the stereochemistry of the acyclic precursor; in one case, only the E-isomer of a homoallylic sulfonamide underwent the desired iodocyclization to form the pyrrolidine ring, while the Z-isomer did not react. nih.gov The stereochemistry of related pyrrolidine-2-carboxamide (B126068) derivatives has also been shown to be critical for biological receptor affinity, with one stereoisomer showing significantly more potent activity than the others. nih.gov

Applications in Advanced Organic Synthesis and Functional Molecule Construction

Chiral Building Blocks for Complex Organic Synthesis

Enantiomerically pure pyrrolidine (B122466) derivatives are highly sought-after chiral building blocks for the synthesis of natural products and drug-like compounds. acs.orgnih.gov The stereochemistry of the pyrrolidine ring is crucial for determining the biological activity of the final molecule. nih.govnih.gov Pyrrolidine-2,5-dicarboxamide, with its defined stereocenters, serves as an excellent starting material for creating a library of functionalized chiral pyrrolidines. acs.orgrsc.org

A key method for obtaining these enantiopure derivatives is through biocatalytic resolution. For instance, the amidase from Rhodococcus erythropolis AJ270 can selectively hydrolyze one enantiomer of a racemic mixture of trans-pyrrolidine-2,5-dicarboxamide, yielding (2S,5S)-pyrrolidine-2,5-dicarboxamide and (2R,5R)-5-carbamoylpyrrolidine-2-carboxylic acid with high enantioselectivity. acs.orgnih.gov Similarly, the desymmetrization of meso-cis-pyrrolidine-2,5-dicarboxamide using the same enzyme produces enantiomerically pure (2R,5S)-5-carbamoylpyrrolidine-2-carboxylic acid in nearly quantitative yield. acs.orgnih.gov This enzymatic approach provides a practical and environmentally friendly route to valuable chiral synthons under mild conditions. acs.org

These enantiopure pyrrolidine derivatives are instrumental in the synthesis of a wide array of complex molecules. Their rigid conformational structure, a result of the five-membered ring, allows for precise spatial arrangement of substituents, which is critical for molecular recognition and biological activity. nih.govnih.gov

Precursors for Specialized Molecular Scaffolds

The functional groups on the this compound ring can be readily modified, making it a versatile precursor for a variety of specialized molecular scaffolds. These scaffolds form the core structures of many important biological and pharmaceutical molecules.

Synthesis of Aza-Nucleoside Analogues

Aza-nucleosides, where the furanose ring oxygen of a traditional nucleoside is replaced by a nitrogen atom, are a class of compounds with significant therapeutic potential, including anticancer, antiviral, and antibacterial properties. nih.gov The pyrrolidine ring of this compound provides the necessary nitrogen-containing core for the synthesis of these analogues. nih.gov

For example, (2R,5S)-5-carbamoylpyrrolidine-2-carboxylic acid, derived from the biocatalytic desymmetrization of meso-cis-pyrrolidine-2,5-dicarboxamide, has been successfully converted into aza-nucleoside analogues. acs.orgnih.gov These synthetic routes demonstrate the utility of this compound derivatives as key intermediates in the construction of these complex and pharmaceutically relevant molecules. acs.org

Formation of Pyrroline-Fused Diazepinone Derivatives

This compound derivatives are also valuable precursors for the synthesis of pyrroline-fused diazepinone derivatives. nih.gov These fused heterocyclic systems are of interest in medicinal chemistry due to their potential biological activities. The synthesis of these complex scaffolds often involves intramolecular cyclization reactions, where the pre-existing pyrrolidine ring directs the formation of the new diazepinone ring. nih.govsemanticscholar.org The conversion of (2R,5R)- and (2R,5S)-5-carbamoylpyrrolidine-2-carboxylic acids into druglike pyrroline-fused diazepin-11(5H)-one compounds highlights the synthetic potential of these building blocks. nih.gov

Role in the Biosynthesis of Carbapenam-3-carboxylate and Beta-Lactam Structures

The pyrrolidine scaffold is a fundamental component of many β-lactam antibiotics, including the carbapenems. nih.gov While this compound itself may not be a direct precursor in the natural biosynthetic pathway, the study of related pyrrolidine derivatives provides crucial insights into the formation of these vital antibiotics. nih.gov For instance, the biosynthesis of (5R)-carbapenem-3-carboxylic acid, a simple carbapenem (B1253116) antibiotic, involves the enzymatic conversion of (3S,5S)-carbapenam-3-carboxylic acid. nih.gov Understanding the stereochemical transformations of these pyrrolidine-containing precursors is essential for the development of new synthetic strategies and novel β-lactam antibiotics. researchgate.netorganic-chemistry.org

Integration into Peptide and Protein Synthesis

The unique conformational properties of the pyrrolidine ring, particularly in proline, play a significant role in protein structure and function. nih.gov While not a standard amino acid, the incorporation of this compound and its derivatives into peptides can induce specific secondary structures, such as β-turns. nih.gov This ability to influence peptide conformation makes these compounds valuable tools in peptidomimetic and protein engineering studies.

The pyrrolidine ring is crucial for substrate recognition by certain enzymes, such as cdc2 kinase and cdk5. nih.gov Studies have shown that the stereochemistry of the pyrrolidine ring can significantly impact the biological activity of DNA binding agents, leading to differential protein expression. nih.gov This highlights the importance of the pyrrolidine scaffold in molecular recognition events and its potential for designing peptides with specific biological functions.

Synthetic Intermediates for Pharmaceutical Compounds

The pyrrolidine ring is a prevalent structural motif in a wide range of pharmaceutical compounds, including antiviral, anticancer, and central nervous system-acting drugs. nih.govmdpi.com this compound and its derivatives serve as valuable synthetic intermediates for the preparation of these therapeutic agents. acs.orgmdpi.com The ability to generate enantiomerically pure and highly functionalized pyrrolidines from this compound provides a direct route to key precursors for drug synthesis. acs.orgmdpi.com

The versatility of the pyrrolidine scaffold allows for the exploration of a broad chemical space, enabling medicinal chemists to design and synthesize novel compounds with improved potency, selectivity, and pharmacokinetic properties. nih.gov

Pathways to Anti-Epileptic Drug Intermediates

The chemical architecture of pyrrolidine is a core feature in several anti-epileptic drugs. While direct synthetic routes from this compound to final drug products are not extensively detailed, its derivatives are crucial chiral building blocks. A key strategy involves the enzymatic hydrolysis of meso-pyrrolidine-2,5-dicarboxamides.

Research has demonstrated that amidase-containing microbial whole cells can effectively catalyze the hydrolysis of these meso-dicarboxamides. This biocatalytic desymmetrization process yields enantiomerically pure 4-carbamoylpyrrolidine-3-carboxylic acid derivatives. researchgate.netresearchgate.net This method is significant as it provides access to chiral synthons that are otherwise difficult to prepare. Although the direct conversion of these specific intermediates into a marketed anti-epileptic drug is a multi-step process, their structural similarity to key precursors makes them valuable starting points. For instance, amidase-mediated synthesis has been successfully employed to create chiral intermediates for the anti-epileptic drug pregabalin, highlighting the potential of this enzymatic approach in the field. researchgate.netresearchgate.net

The synthesis of the anti-epileptic drug Levetiracetam, which contains a pyrrolidone ring, typically proceeds through other established routes, such as those starting from α-amino acids or involving asymmetric hydrogenation. nih.govresearchgate.netresearchgate.netrsc.org However, the generation of chiral pyrrolidine-based intermediates from dicarboxamide precursors represents an alternative and strategic pathway in the broader context of developing novel anti-epileptic agents. researchgate.net

Table 1: Enzymatic Hydrolysis for Chiral Intermediate Synthesis

| Substrate | Biocatalyst | Product | Application |

| meso-Pyrrolidine-2,5-dicarboxamides | Amidase | 4-Carbamoylpyrrolidine-3-carboxylic acid derivatives | Chiral building blocks for pharmacologically active molecules researchgate.netresearchgate.net |

Synthesis of ACE Inhibitor Intermediates

Angiotensin-converting enzyme (ACE) inhibitors are a class of drugs primarily used to treat hypertension and congestive heart failure. nih.govnih.gov A common structural feature of many ACE inhibitors, such as Captopril and Enalapril, is a proline or proline-like moiety. nih.govgoogle.com

This compound is chemically related to pyrrolidine-2,5-dicarboxylic acid, a proline analogue. researchgate.net However, based on a review of the available scientific literature, a direct and established synthetic pathway commencing from this compound to produce the key intermediates for widely-used ACE inhibitors like Captopril is not prominently described. The conventional synthesis of these drugs typically utilizes L-proline itself or other specifically designed chiral precursors. nih.gov

Polyhydroxylated Pyrrolidine Derivative Synthesis

Polyhydroxylated pyrrolidines, also known as aza-sugars, represent an important class of compounds that often exhibit potent glycosidase inhibitory activity. nih.govnih.gov The synthesis of these complex molecules can be effectively achieved using chiral intermediates derived from this compound.

The key step in this synthetic approach is the biocatalytic desymmetrization of meso-N-heterocyclic dicarboxamides, including derivatives of this compound. nih.gov This reaction, often catalyzed by amidases from microorganisms like Rhodococcus, proceeds under mild conditions and provides an efficient route to enantiomerically pure carbamoyl-substituted heterocyclic amino acids. nih.gov These chiral intermediates are unique and versatile platforms for the construction of aza-sugar containing nucleoside analogs. nih.gov The synthetic utility of this method has been demonstrated by the scalable preparation of (2R,5R)- and (2R,5S)-5-carbamoylpyrrolidine-2-carboxylic acids, which can be further converted into various functionalized pyrrolidine derivatives.

Table 2: Synthesis of Polyhydroxylated Pyrrolidine Precursors

| Precursor | Reaction Type | Key Intermediate | Final Product Class |

| meso-N-heterocyclic dicarboxamides | Amidase-catalyzed desymmetrization | Enantiomerically pure carbamoyl-substituted heterocyclic amino acids | Aza-sugar containing nucleoside analogs nih.gov |

| meso-cis-pyrrolidinedicarboxamide | Biocatalytic desymmetrization | (2R,5S)-5-carbamoylpyrrolidine-2-carboxylic acid | Polyhydroxylated Pyrrolidines / Aza-sugars |

Molecular Interactions and Supramolecular Assemblies of Pyrrolidine 2,5 Dicarboxamide Frameworks

Elucidation of Hydrogen Bonding Networks

The pyrrolidine-2,5-dicarboxamide molecule possesses multiple hydrogen bond donors (the N-H group of the pyrrolidine (B122466) ring and the -NH2 groups of the two amide functions) and hydrogen bond acceptors (the carbonyl oxygen atoms of the amide groups). This rich functionality suggests that the primary intermolecular interaction governing the solid-state structure will be a complex and extensive network of hydrogen bonds.

Drawing parallels with the simpler pyrrolidine-2,5-dione, which is known to form inversion dimers through N-H···O hydrogen bonds, it is highly probable that this compound will also exhibit similar dimeric motifs. researchgate.netechemi.com However, the presence of the two additional amide groups provides further opportunities for hydrogen bonding, likely leading to more intricate, three-dimensional networks.

Crystal Engineering and Molecular Packing Arrangements

The principles of crystal engineering suggest that the final crystal packing of this compound will be a result of the optimization of various intermolecular interactions, with the strong hydrogen bonds playing a dominant role. The shape of the molecule, dictated by the conformation of the five-membered pyrrolidine ring (which typically adopts an envelope or twisted conformation) and the orientation of the carboxamide substituents, will also be a key factor. cam.ac.uk

Characterization of Self-Assembly Processes

Self-assembly is the spontaneous organization of molecules into ordered structures, driven by non-covalent interactions. cam.ac.ukmdpi.com For this compound, the primary driving force for self-assembly in solution and in the solid state would be hydrogen bonding. The formation of the initial hydrogen-bonded dimers can be considered the first step in a hierarchical self-assembly process.

These dimers could then further assemble into larger, more complex architectures such as tapes, sheets, or three-dimensional networks. The directionality and specificity of the hydrogen bonds would guide this process, leading to well-defined supramolecular structures. The study of similar systems, such as peptide-tetrapyrrole assemblies, highlights how the interplay of hydrogen bonding, π–π stacking, and hydrophobic interactions can lead to a variety of morphologies, from nanorods to spherical aggregates. cam.ac.ukmdpi.com While this compound lacks large aromatic moieties for significant π–π stacking, the fundamental principles of directed self-assembly via hydrogen bonding remain applicable.

Quantitative Analysis of Intermolecular Contacts via Hirshfeld Surface Methodology

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions in a crystal lattice. cam.ac.uknih.gov This method maps the electron distribution of a molecule within its crystalline environment, allowing for the identification and categorization of different types of intermolecular contacts.

A hypothetical Hirshfeld surface analysis of this compound would likely reveal the following:

Dominant O···H/H···O contacts: These would appear as prominent, sharp spikes in the 2D fingerprint plot, corresponding to the strong N-H···O hydrogen bonds. The percentage contribution of these contacts to the total Hirshfeld surface area would be significant. nih.gov

Significant H···H contacts: These interactions, representing van der Waals forces, typically comprise a large portion of the surface area in organic molecules. cam.ac.uk

C···H/H···C and N···H/H···N contacts: These would represent weaker interactions and would likely have smaller percentage contributions. nih.gov

The shape-index and curvedness plots derived from the Hirshfeld surface would provide further insights into the nature of the molecular packing, highlighting areas of close contact and the complementarity of molecular shapes.

To illustrate the type of data obtained from a Hirshfeld analysis, the following table presents hypothetical data for the intermolecular contacts of this compound, based on typical values for similar organic molecules.

| Intermolecular Contact | Hypothetical Percentage Contribution |

| O···H/H···O | 45-55% |

| H···H | 25-35% |

| C···H/H···C | 5-10% |

| N···H/H···N | 3-7% |

| Other | 1-5% |

Table 1: Hypothetical Hirshfeld Surface Contact Contributions for this compound.

Computational Chemistry and in Silico Modeling of Pyrrolidine 2,5 Dicarboxamide

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental for elucidating the electronic structure of a molecule, which in turn governs its reactivity and intermolecular interactions. Methods like Density Functional Theory (DFT) are employed to calculate key electronic parameters. arabjchem.orgnih.gov While specific DFT studies on Pyrrolidine-2,5-dicarboxamide are not extensively documented in the literature, analyses of analogous pyrrolidinone derivatives provide a clear framework for the expected insights. arabjchem.org

These calculations typically involve geometry optimization of the molecule to find its lowest energy conformation, followed by the computation of electronic properties. nih.govmdpi.com Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (E-HOMO) and the Lowest Unoccupied Molecular Orbital (E-LUMO). The E-HOMO is associated with the molecule's capacity to donate electrons, while the E-LUMO relates to its ability to accept electrons. researchgate.net The energy gap between HOMO and LUMO (ΔE) is a critical indicator of molecular stability and reactivity. arabjchem.org A smaller energy gap suggests higher reactivity.

For instance, DFT calculations on related substituted pyrrolidinones using the B3LYP functional and a 6-31G* basis set have been performed to investigate their electronic properties. arabjchem.org The results of such a study provide values for total energy, HOMO and LUMO energies, and the energy gap, which are crucial for understanding the molecule's chemical behavior. arabjchem.org

Table 1: Example of Electronic Properties Calculated for Analogous Pyrrolidinone Inhibitors via DFT (HF/6-31G)* Note: The following data is for related pyrrolidinone derivatives and serves to illustrate the type of information generated by quantum chemical calculations. arabjchem.org

| Compound Name | Total Energy (a.u.) | E-HOMO (a.u.) | E-LUMO (a.u.) | Energy Gap (ΔE) (a.u.) |

|---|---|---|---|---|

| HTEP | -1039.11 | -0.25 | 0.11 | 0.36 |

| EOEP | -913.62 | -0.32 | 0.12 | 0.44 |

Data sourced from a study on substituted pyrrolidinones. arabjchem.org

Additionally, Molecular Electrostatic Potential (MEP) mapping can be generated to visualize the electron density distribution and identify regions susceptible to electrophilic and nucleophilic attack. nih.gov

Molecular Dynamics Simulations for Conformational Analysis and Binding Modes

Molecular dynamics (MD) simulations provide a means to study the dynamic behavior of molecules over time, offering insights into their conformational flexibility and the stability of their interactions with biological targets. nih.govnih.gov An MD simulation calculates the trajectory of atoms and molecules by solving Newton's equations of motion, allowing researchers to observe how a compound like this compound might behave in a physiological environment. nih.gov

A primary application of MD is to refine and validate the results of molecular docking. nih.gov After docking a ligand into a protein's active site, an MD simulation can assess the stability of the resulting complex. A key metric used for this assessment is the Root Mean Square Deviation (RMSD), which measures the average deviation of a protein or ligand from an initial reference structure over the course of the simulation. nih.gov A stable RMSD value over a significant timescale (e.g., 100 ns) suggests that the ligand remains securely bound in a stable conformation within the binding pocket. nih.govnih.gov Conversely, large fluctuations in RMSD may indicate instability or that the ligand is dissociating from the protein. nih.gov

For example, MD simulations on other heterocyclic compounds have been performed for 100 ns to explore binding stability and conformational behavior within a protein's active site. nih.gov Such studies monitor the RMSD of the protein-ligand complex to confirm a stable binding mode, supporting the compound's potential as an inhibitor. nih.govnih.gov This approach would be invaluable for understanding how the different possible conformations of the flexible pyrrolidine (B122466) ring of this compound influence its binding to a specific protein target.

Molecular Docking Studies for Protein-Ligand Interactions

Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of a ligand when it interacts with a target protein. frontiersin.org This method is crucial in structure-based drug design for identifying potential drug candidates and understanding their mechanism of action at a molecular level. scispace.comnih.gov The process involves sampling numerous conformations of the ligand within the protein's binding site and scoring them based on their steric and energetic compatibility. frontiersin.org

While docking studies specifically for this compound are not prominent, extensive research on closely related analogs highlights the utility of the pyrrolidine carboxamide scaffold in drug design. These studies demonstrate the ability of this chemical family to form critical interactions with various enzyme targets.

A notable example is the discovery of a novel series of pyrrolidine-1,2-dicarboxamides as potent and orally bioavailable inhibitors of Factor Xa, a key enzyme in the blood coagulation cascade. nih.gov Through structure-based drug design, an initial hit with a micromolar IC₅₀ value was optimized to a subnanomolar inhibitor (IC₅₀ = 0.38 nM), demonstrating the power of docking to guide chemical synthesis and lead optimization. nih.gov

In another study, new sulphonamide pyrrolidine carboxamide derivatives were synthesized and docked into a homology model of Plasmodium falciparum N-myristoyltransferase (PfNMT), a validated drug target for malaria. nih.gov The docking results predicted binding affinities and identified one compound as the most active, with a theoretical inhibition constant (Ki) of 0.09 μM. nih.gov Furthermore, studies on pyrrolidine carboxamides as inhibitors of the enoyl acyl carrier protein reductase (InhA) from Mycobacterium tuberculosis used molecular modeling to reveal a conserved hydrogen bonding network essential for inhibition. nih.gov

Table 2: Molecular Docking Findings for Pyrrolidine Carboxamide Analogs Against Various Protein Targets

| Compound Class | Protein Target | Key Findings | Reference |

|---|---|---|---|

| Pyrrolidine-1,2-dicarboxamides | Factor Xa | Optimization led to an inhibitor with IC₅₀ = 0.38 nM. | nih.gov |

| Sulphonamide pyrrolidine carboxamides | P. falciparum N-myristoyltransferase (PfNMT) | Identified a lead compound with a predicted Ki of 0.09 μM. | nih.gov |

| Pyrrolidine carboxamides | M. tuberculosis Enoyl Acyl Carrier Protein Reductase (InhA) | Revealed a critical hydrogen bonding network for inhibition. | nih.gov |

These examples collectively underscore the potential of the this compound scaffold to be effectively modeled using docking techniques to explore interactions with a wide range of biological targets.

Predictive Modeling of Molecular Properties and Conformational Preferences

Predictive modeling uses computational algorithms and statistical methods to forecast the physicochemical and biological properties of molecules from their chemical structure. nih.govsemanticscholar.org These models are essential for triaging compounds in early-stage drug discovery, helping to prioritize molecules with desirable characteristics and flag those with potential liabilities. For this compound, various molecular properties can be calculated using established computational tools, providing a comprehensive profile of the compound.

Publicly available chemical databases, such as PubChem, provide a wealth of computed properties for a vast number of molecules, including (2s,5s)-Pyrrolidine-2,5-dicarboxamide. nih.gov These properties are calculated using predictive models and are valuable for assessing drug-likeness and other important chemical attributes. Key computed properties include molecular weight, lipophilicity (XLogP3), and counts of hydrogen bond donors and acceptors, which are all components of Lipinski's Rule of Five for evaluating oral bioavailability. Other important predicted properties are the Topological Polar Surface Area (TPSA), which correlates with drug transport and bioavailability, and the number of rotatable bonds, which relates to conformational flexibility. nih.gov

Table 3: Computed Molecular Properties of (2s,5s)-Pyrrolidine-2,5-dicarboxamide

| Property Name | Property Value | Source |

|---|---|---|

| Molecular Formula | C₆H₁₁N₃O₂ | PubChem nih.gov |

| Molecular Weight | 157.17 g/mol | PubChem nih.gov |

| IUPAC Name | (2S,5S)-pyrrolidine-2,5-dicarboxamide | PubChem nih.gov |

| XLogP3-AA (Lipophilicity) | -1.8 | PubChem nih.gov |

| Hydrogen Bond Donor Count | 3 | PubChem nih.gov |

| Hydrogen Bond Acceptor Count | 3 | PubChem nih.gov |

| Rotatable Bond Count | 2 | PubChem nih.gov |

| Exact Mass | 157.085126602 Da | PubChem nih.gov |

| Topological Polar Surface Area (TPSA) | 98.2 Ų | PubChem nih.gov |

| Heavy Atom Count | 11 | PubChem nih.gov |

Data sourced from PubChem CID 93496954. nih.gov

These predictive models provide a robust, data-driven foundation for evaluating the potential of this compound and guiding its further investigation in medicinal chemistry.

Mechanistic Investigations of Biological Activities of Pyrrolidine 2,5 Dicarboxamide Derivatives

Enzyme Inhibition and Modulation Mechanisms

The interaction of pyrrolidine-2,5-dicarboxamide derivatives with various enzymes is a key area of their mechanistic study. These compounds have demonstrated the ability to inhibit or modulate a range of enzymatic targets, leading to specific biological effects.

Certain derivatives of the closely related pyrrolidine-2,5-dione structure have been identified as multi-target anti-inflammatory agents through their inhibition of cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) enzymes. ebi.ac.uk These enzymes are pivotal in the inflammatory cascade, with COX enzymes responsible for prostaglandin (B15479496) synthesis and 5-LOX for leukotriene production. nih.govnih.gov

A study focusing on N-substituted pyrrolidine-2,5-dione derivatives demonstrated their potential to inhibit COX-1, COX-2, and 5-LOX. ebi.ac.uk One derivative, compound 13e, emerged as a particularly potent and selective inhibitor of COX-2, with an IC₅₀ value of 0.98 µM and a selectivity index of 31.5 over COX-1. ebi.ac.uk The dual inhibition of both COX-2 and 5-LOX is considered a promising strategy for developing safer anti-inflammatory drugs, as it may mitigate the side effects associated with selective COX-2 inhibitors. nih.govnih.gov Docking simulations supported these findings, indicating that the selective COX-2 inhibitors interacted significantly with amino acid residues in the secondary pocket of the COX-2 enzyme. ebi.ac.uk

Table 1: Inhibition of COX and 5-LOX by Pyrrolidine-2,5-dione Derivative 13e

| Enzyme | IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) |

| COX-1 | 30.87 | 31.5 |

| COX-2 | 0.98 | |

| 5-LOX | 4.12 | |

| Data sourced from a study on N-substituted pyrrolidine-2,5-dione derivatives. ebi.ac.uk |

A novel class of (S)-N¹-(thiazol-2-yl) pyrrolidine-1,2-dicarboxamide derivatives has been discovered to act as dual inhibitors of Phosphoinositide 3-kinase alpha (PI3Kα) and Histone Deacetylase 6 (HDAC6). nih.gov Both PI3K and HDAC are considered important targets in cancer therapy. nih.govresearchgate.net

One specific derivative, compound 21j, was identified as a potent, subtype-selective dual inhibitor. nih.gov It displayed significant inhibitory activity against the PI3Kα enzyme with an IC₅₀ of 2.9 nM and against HDAC6 with an IC₅₀ of 26 nM. nih.gov This dual inhibition mechanism is noteworthy because it has the potential to reduce the adverse effects associated with pan-PI3K or pan-HDAC inhibitors. nih.gov Mechanistically, compound 21j was shown to significantly inhibit the phosphorylation of pAkt(Ser473), a downstream effector in the PI3K pathway, and induce the accumulation of acetylated α-tubulin, a substrate of HDAC6. nih.gov Notably, it had a minimal effect on the acetylation of histones H3 and H4 at nanomolar concentrations, highlighting its selectivity for HDAC6. nih.gov

Table 2: Dual Inhibitory Activity of Pyrrolidine-1,2-dicarboxamide Derivative 21j

| Target Enzyme | IC₅₀ (nM) |

| PI3Kα | 2.9 |

| HDAC6 | 26 |

| Data sourced from a study on (S)-N¹-(thiazol-2-yl) pyrrolidine-1,2-dicarboxamide derivatives. nih.gov |

Pyrrolidine (B122466) derivatives have been shown to interact with and inhibit glycosylated enzymes, which are crucial for various metabolic processes. nih.govnih.gov Glycosidases, for example, are enzymes that catalyze the hydrolysis of glycosidic bonds and are involved in processes like carbohydrate digestion. mdpi.com

Research into pyrrolidine derivatives as potential antidiabetic agents has revealed their ability to inhibit α-amylase and α-glucosidase, two key enzymes in carbohydrate metabolism. nih.gov The inhibition of these enzymes can slow the release of glucose into the bloodstream, aiding in glycemic control. nih.gov In one study, a 4-methoxy analogue of a pyrrolidine carboxamide (compound 3g) showed significant inhibitory activity against both α-amylase and α-glucosidase, with IC₅₀ values of 26.24 µg/mL and 18.04 µg/mL, respectively. nih.gov Another study on polyhydroxylated pyrrolidine derivatives found that they could inhibit alpha-glucosidase, with one compound (17b) also showing efficacy in an in vitro model of diabetic retinopathy by reducing cell death and oxidative stress. nih.gov

A close structural analog, L-trans-pyrrolidine-2,4-dicarboxylic acid (L-trans-2,4-PDC), is a well-characterized, potent inhibitor of excitatory amino acid transporters (EAATs). abcam.comrndsystems.com These transporters, including EAAT2 (also known as GLT-1), are vital for clearing the neurotransmitter glutamate (B1630785) from the synaptic cleft, thereby preventing neuronal excitotoxicity. abcam.comnih.gov

L-trans-2,4-PDC acts as a competitive inhibitor of EAATs. abcam.comrndsystems.com It is a transportable inhibitor for EAAT1-4 but a non-transportable inhibitor for EAAT5. rndsystems.com The inhibition of these transporters leads to an accumulation of extracellular glutamate. nih.gov Studies have reported inhibitory constants (Ki) for L-trans-2,4-PDC against human EAAT1, EAAT2, and EAAT3 of 20 µM, 20 µM, and 109 µM, respectively. rndsystems.com Another report cites an IC₅₀ value of 129.2 mM for L-trans-pyrrolidine-2,4-dicarboxylic acid against EAAT2, EAAT4, and EAAT5. abcam.com While this compound is a dicarboxylic acid rather than a dicarboxamide, its mechanism provides critical insight into how the pyrrolidine scaffold can interact with these important neurological targets.

Table 3: Inhibitory Activity of L-trans-2,4-PDC Against Human Glutamate Transporters

| Transporter | Kᵢ (µM) |

| EAAT1 | 20 |

| EAAT2 | 20 |

| EAAT3 | 109 |

| Data sourced from R&D Systems. rndsystems.com |

Elucidation of Specific Molecular Targets

Research into this compound and its related derivatives has successfully identified several distinct molecular targets. The specific nature of the substitutions on the pyrrolidine ring dictates the compound's affinity and selectivity for these targets.

The identified molecular targets include:

Enzymes in Inflammation: Cyclooxygenase-2 (COX-2) and 5-Lipoxygenase (5-LOX) are targeted by pyrrolidine-2,5-dione derivatives, demonstrating anti-inflammatory potential. ebi.ac.uk

Cancer-Related Kinases and Deacetylases: Phosphoinositide 3-kinase alpha (PI3Kα) and Histone Deacetylase 6 (HDAC6) are dually inhibited by (S)-N¹-(thiazol-2-yl) pyrrolidine-1,2-dicarboxamide derivatives, presenting a targeted approach for cancer therapy. nih.gov

Metabolic Enzymes: Glycosylated enzymes such as α-amylase and α-glucosidase are inhibited by certain pyrrolidine carboxamide derivatives, indicating a role in metabolic regulation. nih.govnih.gov

Neurotransmitter Transporters: Glutamate transporters, specifically EAAT1, EAAT2, EAAT3, EAAT4, and EAAT5, are potently inhibited by the pyrrolidine analog L-trans-pyrrolidine-2,4-dicarboxylic acid. abcam.comrndsystems.com

Parasitic Enzymes: In the context of anti-malarial drug discovery, sulphonamide pyrolidine carboxamide derivatives have been found to target Plasmodium falciparum N-myristoyltransferase (PfNMT), an enzyme essential for parasite viability. plos.org Compound 10o from this series showed a theoretical inhibition constant (Ki) of 0.09 µM against PfNMT. plos.org

Influence on Cellular Pathways and Processes (e.g., cell cycle progression, anti-apoptotic protein modulation)

Beyond direct enzyme inhibition, pyrrolidine derivatives exert their biological effects by modulating key cellular pathways and processes, including cell cycle progression and apoptosis.

Studies have shown that certain polysubstituted pyrrolidines can induce cell cycle arrest and apoptosis in cancer cells. dntb.gov.uaresearchgate.net For instance, the pyrrolidine derivative 3k was found to cause cell cycle arrest at the G0/G1 phase in both HCT116 and HL60 cancer cell lines. dntb.gov.ua This arrest prevents cells from entering the DNA synthesis (S) phase, thereby inhibiting proliferation.

Furthermore, these compounds can trigger programmed cell death. Pyrrolidine derivatives have been demonstrated to induce both intrinsic and extrinsic apoptotic pathways in colorectal cancer cells. dntb.gov.uaresearchgate.net The induction of apoptosis by another derivative, pyrrolidine dithiocarbamate, has also been observed, although its effect is dependent on the cell type and the presence of copper and zinc ions. nih.gov The dual inhibition of PI3Kα and HDAC6 by dicarboxamide derivatives also impacts cellular processes; inhibiting the PI3K/Akt pathway can suppress cell survival signals, while inhibiting HDAC6 can lead to the accumulation of acetylated proteins like α-tubulin, disrupting cytoskeletal function and potentially inducing apoptosis. nih.gov

Antimicrobial Activity Mechanisms

The antimicrobial properties of this compound derivatives and related compounds, such as pyrrolidine-2,5-diones (succinimides), have been a subject of increasing scientific interest. uobasrah.edu.iqnih.gov Mechanistic investigations have revealed that these scaffolds can interfere with essential bacterial processes, with a primary focus on fatty acid biosynthesis and potential interactions with microbial DNA. uobasrah.edu.iqnih.govresearchgate.net

A significant breakthrough in understanding the antimicrobial mechanism of this class of compounds came from the discovery of pyrrolidine carboxamides as potent inhibitors of the enoyl acyl carrier protein reductase (InhA) from Mycobacterium tuberculosis, the causative agent of tuberculosis. nih.gov InhA is a crucial enzyme in the mycobacterial fatty acid elongation cycle, a pathway that is essential for the survival of the bacterium. nih.gov The discovery was facilitated by high-throughput screening, which identified a series of pyrrolidine carboxamides as a novel class of InhA inhibitors. nih.gov Subsequent crystallographic studies of the InhA enzyme in complex with these inhibitors have elucidated the precise binding mode, providing a structural basis for their activity. nih.gov Further optimization of a lead compound resulted in a more than 160-fold increase in potency. nih.gov Interestingly, studies on racemic mixtures of these inhibitors have shown that the inhibitory activity is stereospecific, with only one enantiomer being active against InhA. nih.gov

Research into related pyrrolidine-2,5-dione (succinimide) derivatives has also provided insights into their antimicrobial action. While some studies are ongoing to fully comprehend the mechanism, it is suggested that these compounds may function by intercalating into microbial DNA, which could lead to DNA damage and subsequent cell death. uobasrah.edu.iq The antimicrobial activity of these derivatives has been quantified through the determination of Minimum Inhibitory Concentration (MIC) values against various pathogens. For instance, a series of novel succinimide-maleimide derivatives showed promising activity against the Gram-positive bacterium Enterococcus faecalis and the fungus Candida albicans. uobasrah.edu.iq

Table 1: Minimum Inhibitory Concentration (MIC) of Selected Succinimide-Maleimide Derivatives uobasrah.edu.iq

| Compound | MIC (µM) vs. Enterococcus faecalis | MIC (µM) vs. Candida albicans |

|---|---|---|

| 5a | 0.25 | 0.125 |

| 5b | 0.5 | 0.5 |

| 5c | 0.5 | 0.5 |

| 5d | - | 0.25 |

| 5e | - | 0.25 |

| 5g | 0.25 | 0.25 |

| 5h | 0.5 | 0.5 |

| 5j | - | 0.5 |

| 5k | 0.5 | 0.5 |

| 5l | 0.5 | - |

Note: A hyphen (-) indicates that the activity was not reported as a "good" MIC value in the source.

Further studies on pyrrolidine-2,5-dione derivatives fused with a dibenzobarrelene backbone have also demonstrated antimicrobial activity. nih.govresearchgate.net These compounds were tested against a panel of bacteria and yeasts, showing moderate to low activity. nih.gov A key finding from this research was the enhanced antibacterial activity of an azo-functionalized derivative (Compound 8) compared to its precursor (Compound 5), particularly against Staphylococcus aureus and Vibrio cholerae strains. nih.govscispace.com This suggests that the azo group (N=N) may act as a pharmacophore, a molecular feature responsible for the compound's biological activity. nih.govresearchgate.net

Table 2: Antimicrobial Activity (MIC) of Pyrrolidine-2,5-dione Derivatives Fused to a Dibenzobarrelene Backbone nih.govresearchgate.net

| Compound | MIC Range (µg/mL) vs. Bacteria | MIC Range (µg/mL) vs. Yeasts |

|---|---|---|

| Compound 3 (Precursor) | 64–128 | 128 |

| Compound 5 (N-arylsuccinimid derivative) | 32–128 | 64–128 |

| Compound 8 (Azo derivative) | 16–64 | 64–256 |

| Ciprofloxacin (Reference) | 0.50–16 | Not Applicable |

| Nystatin (Reference) | Not Applicable | 0.50–2 |

Q & A

Q. What are the common synthetic routes for Pyrrolidine-2,5-dicarboxamide derivatives?

this compound derivatives can be synthesized via nucleophilic substitution and hydrolysis of precursor compounds. For example, 3-chloropyrazine-2,5-dicarboxamide (III) is prepared by hydrolyzing 5-cyano-3-chloropyrazine-2-carboxamide (II), followed by nucleophilic substitution with substituted anilines in dry toluene using pyridine as a base . Another approach involves reacting 3-substituted coumarins with nitromethane under mild conditions to form 3,4-disubstituted 1-hydroxy-pyrrolidine-2,5-diones, leveraging Michael addition and rearrangement reactions . These methods emphasize solvent selection, precursor activation, and temperature control for optimal yields.

Q. How can this compound be characterized using crystallographic techniques?

X-ray crystallography is critical for structural elucidation. For pyrazine-2,5-dicarboxamide derivatives, monoclinic crystal systems (e.g., space group P21/n) with lattice parameters a = 8.7271 Å, b = 5.2950 Å, and c = 20.1403 Å are reported . Symmetry operations and hydrogen bonding patterns (e.g., N–H···O interactions) should be analyzed to confirm supramolecular packing. Hirshfeld surface analysis further quantifies intermolecular interactions, such as van der Waals contacts and π-stacking, which influence stability and reactivity .

Q. What are the key physicochemical properties of this compound relevant to experimental design?

Key properties include:

- LogP : -1.63 (indicating moderate hydrophilicity)

- Topological Polar Surface Area (tPSA) : 46.17 Ų (suggesting hydrogen-bonding capacity)

- Solubility : High in polar solvents like DMSO due to amide and ketone functional groups . These parameters guide solvent selection for reactions and bioavailability assessments.

Advanced Research Questions

Q. How can computational methods like DFT predict reaction mechanisms involving this compound?

Density Functional Theory (DFT) calculates transition states and intermediates to elucidate mechanisms. For instance, the conversion of 3,4-dihydroxypyrrolidine-2,5-dione to maleimide via tosylation involves a two-step elimination process. DFT simulations reveal energy barriers for hydroxyl group protonation and subsequent water elimination, validated by experimental kinetic data . Molecular docking further predicts biological activity by analyzing binding free energies (e.g., -13.7 kcal/mol for acetylcholinesterase inhibition) and hydrogen bonding with catalytic triads (e.g., Ser200, His440) .

Q. What strategies resolve contradictions in biological activity data for this compound derivatives?

Discrepancies in bioactivity often arise from stereochemical variations or assay conditions. To address this:

- Use enantiomerically pure intermediates (e.g., (4S/4R)-configured derivatives) to isolate stereospecific effects .

- Validate activity across multiple assays (e.g., cholinesterase inhibition vs. anti-inflammatory tests) and compare docking scores with reference drugs (e.g., celecoxib, ΔG = -10.2 kcal/mol) .

- Cross-reference spectral data (e.g., NMR, HRMS) to confirm structural integrity and rule out impurities .

Q. How to design experiments for synthesizing 3,4-disubstituted Pyrrolidine-2,5-diones?

A novel method involves reacting 3-substituted coumarins with nitromethane in acidic conditions. Key steps include:

- Michael Addition : Coumarin’s α,β-unsaturated ketone reacts with nitromethane to form a nitro intermediate.

- Nef Reaction : Acidic hydrolysis converts the nitro group to a carbonyl, followed by cyclization to yield 1-hydroxy-pyrrolidine-2,5-diones . Optimize reaction time (12–24 hrs) and temperature (60–80°C) to balance yield (70–85%) and purity. Use TLC or HPLC to monitor progress.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.